![molecular formula C18H26Cl2N4O3S B10768168 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride is a synthetic compound with a complex molecular structure. It includes functional groups such as amino, sulfonyl, diazepane, and isoquinoline, indicating a versatile potential in biochemical and pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
Preparation typically starts with the synthesis of individual fragments, which are later assembled. The diazepane ring is often synthesized through a cyclization reaction involving suitable dihalides and primary amines under controlled temperatures. The isoquinoline sulfonyl group is introduced via sulfonation reactions. The final assembly involves coupling these fragments under controlled pH and temperature conditions to ensure the stability of the functional groups.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimization for yield and purity. This includes using bulk chemicals, large-scale reactors, and efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The amino group can be oxidized under specific conditions to form oximes or nitro compounds.
Reduction: : The sulfonyl group can be reduced to sulfides.
Substitution: : The amino and sulfonyl groups participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like sodium borohydride, hydrogen peroxide, and halogenating agents are commonly used under conditions ranging from mild (room temperature) to harsh (elevated temperatures).
Major Products
Depending on the reaction type, products can include nitriles, sulfides, and substituted diazepane derivatives.
科学研究应用
Chemistry
The compound's reactivity makes it a valuable intermediate in organic synthesis for developing new materials and catalysts.
Biology
In biological research, it is used as a probe to study enzyme activities and metabolic pathways due to its specific functional groups.
Medicine
Medically, it shows potential as a therapeutic agent, particularly in targeting neurological pathways due to its diazepane ring structure.
Industry
Industrially, it can be used in the manufacture of fine chemicals and advanced materials.
作用机制
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. It can inhibit or activate these targets, altering biochemical pathways in the body.
相似化合物的比较
Similar Compounds
2-amino-1-[(3R)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
2-amino-1-[(3S)-3-ethyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Uniqueness
What sets this compound apart is its specific spatial configuration (3S) and the presence of the methyl group on both the isoquinoline and diazepane rings, which can significantly influence its biological activity and interaction with molecular targets.
There you go. Anything more specific you'd like to dive into?
属性
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBNQGLZFSHQZ-UTLKBRERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B10768088.png)
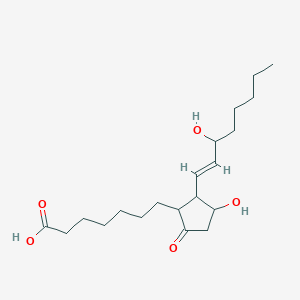
![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)
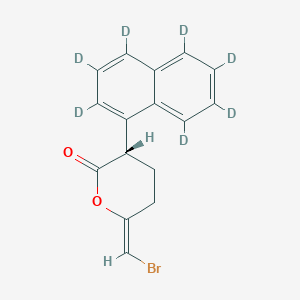
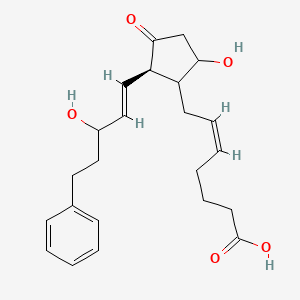
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
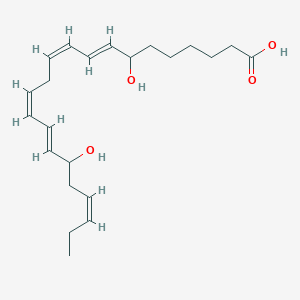
![(Z)-7-[(1S,4R,5R)-6-[(E)-Oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768144.png)
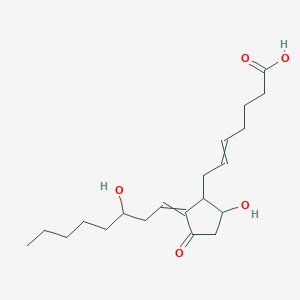
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B10768153.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
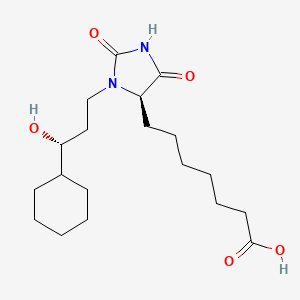
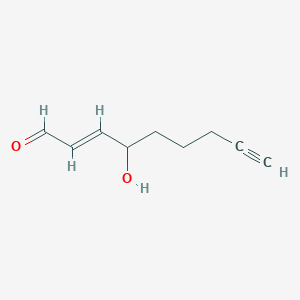
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
